Me-Tetrazine-PEG4-amine HCl salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tetrazine-PEG4-amine HCl salt, also known as Methyltetrazine-PEG4-amine HCl salt, is a heterobifunctional linker. It contains a methyltetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions and a primary amine group. This compound is widely used in bioconjugation, particularly in bioorthogonal chemistry, due to its excellent selectivity and biocompatibility .
Mechanism of Action
Target of Action
The primary target of Me-Tetrazine-PEG4-amine HCl salt is strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . These targets are often found in various biomolecules, making the compound highly useful in bioconjugation applications .
Mode of Action
This compound contains a tetrazine group and a primary amine group . The tetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes . This reaction is highly efficient and specific, allowing the compound to bind to its targets without interfering with other functional groups present in biological samples .
Biochemical Pathways
The compound’s action primarily affects the bioconjugation pathways in biological systems . By reacting with strained alkenes, it facilitates the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG4 spacer . This polyethylene glycol chain enhances the compound’s solubility in aqueous buffers , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a stable dihydropyridazine linkage . This linkage is formed when the tetrazine group in the compound reacts with strained alkenes in the target molecules . The formation of this linkage enables the conjugation of biomolecules, which can be used in various applications such as fluorescent imaging, drug delivery, and molecular imaging .
Preparation Methods
The synthesis of Me-Tetrazine-PEG4-amine HCl salt involves the following steps:
Synthesis of Tetrazine Moiety: The tetrazine moiety is synthesized through a series of chemical reactions, starting from commercially available precursors.
PEGylation: The synthesized tetrazine is then conjugated with a polyethylene glycol (PEG) chain to enhance its solubility and biocompatibility.
Formation of Amine Group:
Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form to improve its stability and handling.
Chemical Reactions Analysis
Me-Tetrazine-PEG4-amine HCl salt undergoes several types of chemical reactions:
Inverse Electron Demand Diels-Alder Cycloaddition: This reaction occurs between the tetrazine moiety and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene.
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Scientific Research Applications
Me-Tetrazine-PEG4-amine HCl salt has numerous applications in scientific research:
Fluorescent Imaging: It is used in the development of fluorescent probes for imaging biological systems.
Drug Delivery: The compound is employed in the design of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging: It is used in the synthesis of radiolabeled compounds for imaging.
Radionuclide Therapy: The compound is utilized in the development of radiotherapeutic agents.
Radiochemistry and Drug Target Identification: It is used in various radiochemical applications and in identifying drug targets
Comparison with Similar Compounds
Me-Tetrazine-PEG4-amine HCl salt is unique due to its combination of a methyltetrazine moiety and a PEG chain. Similar compounds include:
Methyltetrazine-PEG3-amine HCl salt: This compound has a shorter PEG chain, which may affect its solubility and biocompatibility.
Methyltetrazine-PEG8-amine HCl salt: This compound has a longer PEG chain, which can enhance its solubility but may also increase its molecular weight.
Methyltetrazine-PEG12-amine HCl salt: This compound has an even longer PEG chain, providing greater solubility and biocompatibility but also increasing its size.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in bioconjugation and bioorthogonal chemistry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O8/c29-21(24-17-19-1-3-20(4-2-19)23-27-25-18-26-28-23)5-7-32-9-11-34-13-15-36-16-14-35-12-10-33-8-6-22(30)31/h1-4,18H,5-17H2,(H,24,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHHMKMNPIEOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C2=NN=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.